molecular formula C12H11N5 B11883404 6-(4-Aminophenyl)pyrazolo[1,5-A]pyrimidin-7-amine CAS No. 1039364-91-4

6-(4-Aminophenyl)pyrazolo[1,5-A]pyrimidin-7-amine

Cat. No.: B11883404
CAS No.: 1039364-91-4
M. Wt: 225.25 g/mol
InChI Key: ITSHTKPOSRZNRR-UHFFFAOYSA-N
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Description

6-(4-Aminophenyl)pyrazolo[1,5-A]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-A]pyrimidine family, which is a class of N-heterocyclic compounds. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Aminophenyl)pyrazolo[1,5-A]pyrimidin-7-amine typically involves the formation of the pyrazolo[1,5-A]pyrimidine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the formation of amines at position 6 can be achieved using 5-amino-6-(phenydiazenyl)pyrazolo[1,5-A]pyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(4-Aminophenyl)pyrazolo[1,5-A]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

6-(4-Aminophenyl)pyrazolo[1,5-A]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Aminophenyl)pyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

6-(4-aminophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c13-9-3-1-8(2-4-9)10-7-15-11-5-6-16-17(11)12(10)14/h1-7H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSHTKPOSRZNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C(=CC=N3)N=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857316
Record name 6-(4-Aminophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039364-91-4
Record name 6-(4-Aminophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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